molecular formula C20H14ClFN2O2S B14111128 1-(2-chloro-6-fluorobenzyl)-3-(2-methylphenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione

1-(2-chloro-6-fluorobenzyl)-3-(2-methylphenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione

Cat. No.: B14111128
M. Wt: 400.9 g/mol
InChI Key: ZAMWAKMUXYLJHB-UHFFFAOYSA-N
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Description

1-(2-chloro-6-fluorobenzyl)-3-(2-methylphenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione is a complex organic compound that belongs to the class of thienopyrimidines. This compound is characterized by the presence of a thieno[3,2-d]pyrimidine core, substituted with a 2-chloro-6-fluorobenzyl group and a 2-methylphenyl group. The unique structural features of this compound make it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

The synthesis of 1-(2-chloro-6-fluorobenzyl)-3-(2-methylphenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione involves multiple steps, starting from readily available starting materials. The synthetic route typically includes the following steps:

    Formation of the Thieno[3,2-d]pyrimidine Core: This step involves the cyclization of appropriate precursors under specific reaction conditions to form the thieno[3,2-d]pyrimidine core.

    Introduction of the 2-Chloro-6-Fluorobenzyl Group: This step involves the substitution reaction where the 2-chloro-6-fluorobenzyl group is introduced to the thieno[3,2-d]pyrimidine core.

    Introduction of the 2-Methylphenyl Group: This step involves another substitution reaction to introduce the 2-methylphenyl group to the core structure.

Industrial production methods for this compound would involve optimizing these synthetic routes to achieve high yields and purity, often using automated and scalable processes.

Chemical Reactions Analysis

1-(2-chloro-6-fluorobenzyl)-3-(2-methylphenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The compound can undergo substitution reactions where specific substituents are replaced with other functional groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-(2-chloro-6-fluorobenzyl)-3-(2-methylphenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reference compound in analytical studies.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of other industrially relevant compounds.

Mechanism of Action

The mechanism of action of 1-(2-chloro-6-fluorobenzyl)-3-(2-methylphenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and are the subject of ongoing research.

Comparison with Similar Compounds

1-(2-chloro-6-fluorobenzyl)-3-(2-methylphenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione can be compared with other similar compounds, such as:

    Thienopyrimidines: Compounds with similar thieno[3,2-d]pyrimidine cores but different substituents.

    Benzyl-substituted Compounds: Compounds with similar benzyl groups but different core structures.

    Phenyl-substituted Compounds: Compounds with similar phenyl groups but different core structures.

The uniqueness of this compound lies in its specific combination of substituents and core structure, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C20H14ClFN2O2S

Molecular Weight

400.9 g/mol

IUPAC Name

1-[(2-chloro-6-fluorophenyl)methyl]-3-(2-methylphenyl)thieno[3,2-d]pyrimidine-2,4-dione

InChI

InChI=1S/C20H14ClFN2O2S/c1-12-5-2-3-8-16(12)24-19(25)18-17(9-10-27-18)23(20(24)26)11-13-14(21)6-4-7-15(13)22/h2-10H,11H2,1H3

InChI Key

ZAMWAKMUXYLJHB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1N2C(=O)C3=C(C=CS3)N(C2=O)CC4=C(C=CC=C4Cl)F

Origin of Product

United States

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